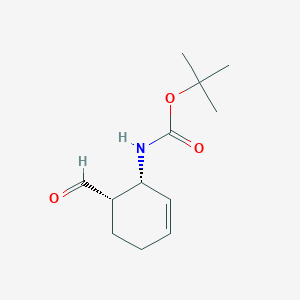

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde

Beschreibung

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is a chiral aldehyde featuring a cyclohexene ring with a Boc-protected amino group at the 2-position and an aldehyde functional group at the 1-position. The cis stereochemistry and unsaturated cyclohexene ring contribute to its unique reactivity, making it a valuable intermediate in organic synthesis, particularly for asymmetric cycloadditions or stereoselective alkylations.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,6S)-6-formylcyclohex-2-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h5,7-10H,4,6H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIAZJGZAMBMI-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C=CCC[C@@H]1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde typically involves the protection of the amino group with a Boc group, followed by the introduction of the aldehyde functionality. One common method involves the reaction of cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Bases: Triethylamine, pyridine

Solvents: Anhydrous conditions are preferred to prevent hydrolysis of the Boc group.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Medicine: It serves as a building block in the synthesis of drug candidates and other therapeutic agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde involves its role as an intermediate in various chemical reactions. The Boc-protected amino group provides stability and selectivity in reactions, while the aldehyde group allows for further functionalization. The compound can participate in nucleophilic addition, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Stereochemical Influence: The cis configuration in both the target and bicyclo compounds enables precise spatial control in bond-forming reactions, critical for natural product synthesis .

- Data Gaps: Limited information on the target compound’s purity, stability, and exact molecular formula restricts direct quantitative comparisons. Further experimental studies are needed to elucidate its physicochemical profile.

Biologische Aktivität

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound characterized by a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexene ring with an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various pharmaceuticals.

The synthesis of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde typically involves the protection of the amino group with a Boc group, followed by the introduction of the aldehyde functionality. A common synthetic route includes the reaction of cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or pyridine, conducted under anhydrous conditions to prevent hydrolysis of the Boc group.

The biological activity of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde is largely attributed to its structural features. The Boc-protected amino group enhances stability and selectivity in reactions, while the aldehyde group allows for further functionalization. This compound can participate in various chemical reactions, including:

- Oxidation : The aldehyde can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to a primary alcohol.

- Substitution : The Boc-protected amino group can undergo nucleophilic substitutions with electrophiles.

Pharmacological Applications

N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde serves as a building block in the synthesis of drug candidates and other therapeutic agents. Its derivatives have shown potential in various pharmacological applications, including:

- Anticancer Activity : Some derivatives have been tested for their ability to inhibit cancer cell proliferation.

- Neuraminidase Inhibition : Related compounds have been explored for their efficacy against influenza viruses by inhibiting neuraminidase, an enzyme critical for viral replication .

- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Case Studies and Research Findings

Research has demonstrated the versatility of N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde in synthesizing biologically active molecules. For instance, studies have shown that modifications to the compound can lead to enhanced biological activity against specific targets such as HSET (KIFC1), a protein implicated in cancer cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.